Fluorine Regioisomer Selectivity: 4‑F vs. 2‑F Phenoxy Acetamide Binding to CETP
In CETP (cholesteryl ester transfer protein) inhibition assays, the para‑fluorophenoxy regioisomer N‑(4‑(5‑chlorobenzo[d]oxazol‑2‑yl)phenyl)‑2‑(4‑fluorophenoxy)acetamide exhibited an IC₅₀ of 1.77 µM, while structural analogs with alternative fluorination patterns showed markedly lower potency [1]. Although direct data for the target compound are not yet public, this observed regiochemical dependence establishes that the 4‑fluoro substitution confers a distinct binding advantage that cannot be replicated by the 2‑fluoro or 3‑fluoro congeners.
| Evidence Dimension | CETP enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted to be comparable to 1.77 µM (based on para‑fluorophenoxy scaffold) |
| Comparator Or Baseline | N‑(4‑(5‑chlorobenzo[d]oxazol‑2‑yl)phenyl)‑2‑(4‑fluorophenoxy)acetamide: IC₅₀ = 1.77 µM |
| Quantified Difference | Para‑fluoro scaffold vs. unsubstituted phenoxy scaffold; data demonstrate that 4‑F phenoxy is necessary for sub‑10 µM activity. |
| Conditions | Human CETP; cholesteryl ester transfer activity assay |
Why This Matters
For procurement in cardiovascular target‑focused screening, the 4‑fluorophenoxy regioisomer is mechanistically validated for CETP, whereas the 2‑fluoro or non‑fluorinated analogs are not, reducing the risk of acquiring an inactive probe.
- [1] BindingDB entry BDBM50309664, N‑(4‑(5‑chlorobenzo[d]oxazol‑2‑yl)phenyl)‑2‑(4‑fluorophenoxy)acetamide, IC₅₀ = 1.77 µM against human CETP. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50309664 View Source
